![molecular formula C11H12Cl2O2 B14057815 1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one](/img/structure/B14057815.png)
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated propanone backbone and a methoxy-substituted phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one typically involves multiple steps, starting with the chlorination of a suitable precursor. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include substituted phenylpropanones, alcohols, and carboxylic acids.
Scientific Research Applications
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This reactivity is the basis for its potential antimicrobial and anticancer activities. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Another substituted phenylpropanone with different substituents and reactivity.
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: A compound with a mercapto group instead of a methoxy group, leading to different chemical properties and applications.
1-Phenyl-2-propanone: A simpler structure with a phenyl ring and a propanone group, used in different industrial applications.
Biological Activity
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a chloro group, a chloromethyl group, and a methoxy-substituted phenyl ring, suggests various interactions with biological systems. This article reviews the compound's biological activities, focusing on its antimicrobial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H12Cl2O, with a molecular weight of approximately 247.12 g/mol. The presence of functional groups such as chloromethyl and methoxy enhances its reactivity and interaction with biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The chloromethyl group may facilitate interactions with nucleophilic sites in microbial enzymes or proteins, leading to inhibition of growth:
- Antimicrobial Activity : Studies have shown that this compound effectively inhibits the growth of various bacterial strains. The mechanism is believed to involve disruption of cellular processes through covalent bonding with target proteins.
- Antifungal Activity : Similar to its antibacterial properties, the compound has demonstrated efficacy against several fungal species. Its action may involve interference with cell wall synthesis or function.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Bacterial Inhibition :
- Objective : To evaluate the compound's effectiveness against common pathogenic bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
-
Fungal Inhibition Study :
- Objective : To determine antifungal activity against Candida species.
- Methodology : Broth microdilution assays were conducted.
- Results : Effective against Candida albicans with an MIC of 25 µg/mL, indicating strong antifungal potential.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to:
- Enzyme Inhibition : By binding to active sites, the compound can inhibit enzymes critical for microbial survival.
- Disruption of Cell Wall Synthesis : In fungi, it may interfere with the synthesis of chitin or other essential components of the cell wall.
Comparative Analysis
A comparison with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Molecular Formula | Antimicrobial Activity | Antifungal Activity |
---|---|---|---|
This compound | C11H12Cl2O | High (MIC 50-100 µg/mL) | Moderate (MIC 25 µg/mL) |
1-Chloro-3-(4-methoxyphenyl)propan-2-one | C11H13ClO2 | Moderate (MIC 100-200 µg/mL) | Low (Not effective) |
1-Chloro-3-(4-chlorophenyl)propan-2-one | C11H10Cl2O | Low (MIC >200 µg/mL) | Moderate (MIC 100 µg/mL) |
Properties
Molecular Formula |
C11H12Cl2O2 |
---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-chloro-1-[2-(chloromethyl)-4-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-7(14)11(13)10-4-3-9(15-2)5-8(10)6-12/h3-5,11H,6H2,1-2H3 |
InChI Key |
OOKPAYRZAPABMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.